molecular formula C12H10ClNO2S B6427839 2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 2034287-57-3

2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B6427839
CAS No.: 2034287-57-3
M. Wt: 267.73 g/mol
InChI Key: UZVLFYJZHWVQOG-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyridine class, characterized by a fused thiophene-pyridine ring system. The core structure is substituted at position 2 with chlorine and at position 5 with a furan-3-carbonyl group.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h2,4-5,7H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVLFYJZHWVQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions

    Formation of Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a thiophene derivative under acidic or basic conditions.

    Introduction of Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogs

Prasugrel and Other Thienopyridine Antiplatelet Agents

Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate) shares the thieno[3,2-c]pyridine core but differs in substituents:

  • Position 2 : Acetate group (prodrug feature) vs. chlorine in the target compound.
  • Position 5: A bulky 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl group vs. furan-3-carbonyl. Prasugrel’s acetate group is metabolized to an active thiol metabolite that irreversibly inhibits the P2Y12 ADP receptor. The target compound’s chlorine and furan groups may alter metabolic activation or binding kinetics. Notably, highlights that substitutions at position 5 significantly influence antiplatelet activity; for example, compound C1 (undisclosed substituents) outperformed ticlopidine .
Table 1: Key Structural Differences in Thienopyridine Derivatives
Compound Position 2 Substituent Position 5 Substituent Primary Application
Target Compound Chlorine Furan-3-carbonyl Undetermined*
Prasugrel Acetate 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl Antiplatelet (P2Y12 inhibitor)
Compound C1 () Undisclosed Undisclosed Antiplatelet (ADP antagonist)
5-Acetyl derivative () Sulfonyl chloride Acetyl Synthetic intermediate

Chlorinated Pyridine Derivatives in Pesticides

–8 identifies chlorinated pyridines prioritized for reduced bee toxicity, such as 2-chloro-5-{[(7R)-7-methylimidazo[1,2-a]pyridin-1-yl]methyl}pyridine. While these lack the thienopyridine core, their chlorine substitution at position 2 aligns with the target compound. The furan-3-carbonyl group may reduce acute toxicity (logLC50) compared to imidazole or difluoroethyl substituents, as furans are less likely to cross the blood-brain barrier (logBB < -1) .

Antimicrobial Thienopyridine Derivatives

Hexahydroquinoline-thienopyridine hybrids in (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)-hexahydroquinoline-3-carbonitrile) show moderate antimicrobial activity. The furan-3-carbonyl group in the target compound may enhance activity against Gram-negative bacteria due to increased membrane permeability, though direct evidence is lacking .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight (MW): ~300–350 g/mol (estimated), comparable to prasugrel (MW 373.45 g/mol).
  • Lipophilicity: The furan-3-carbonyl group likely increases logP vs.
  • Blood-Brain Barrier (BBB) Penetration: The chlorine and polar carbonyl group suggest low BBB penetration (logPS < -3), reducing neurotoxicity risks .
Table 2: Predicted Physicochemical Properties
Property Target Compound Prasugrel Thiacloprid Analog ()
Molecular Weight ~330 g/mol* 373.45 g/mol 280–320 g/mol
logP (Lipophilicity) ~2.5* 3.1 1.8–2.2
BBB Penetration (logPS) < -3* -2.1 -2.5
Acute Toxicity (logLC50) Not determined Low (therapeutic use) Low (bee-friendly)

*Estimated based on structural features.

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